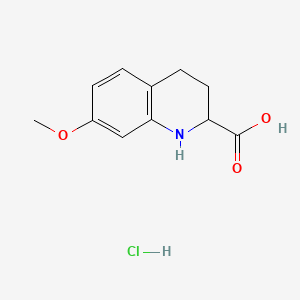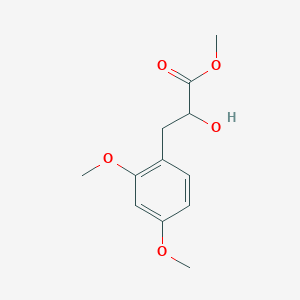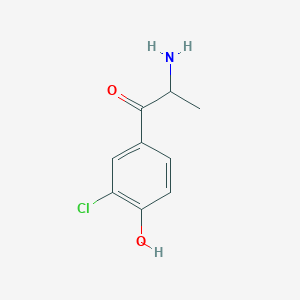
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde group is first converted to an imine, followed by reduction to form the desired amine product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-chloro-4-hydroxybenzaldehyde, while substitution of the chloro group can produce various derivatives depending on the nucleophile.
科学的研究の応用
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
類似化合物との比較
Similar Compounds
3-Hydroxyphenylpropan-1-one: Lacks the amino and chloro groups, making it less reactive.
2-Amino-1-(3-hydroxyphenyl)propan-1-one: Similar structure but without the chloro group, affecting its chemical reactivity and biological activity.
4-Hydroxyphenylpropan-1-one: Lacks both the amino and chloro groups, resulting in different chemical properties.
Uniqueness
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
2-amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO2/c1-5(11)9(13)6-2-3-8(12)7(10)4-6/h2-5,12H,11H2,1H3 |
InChIキー |
DRQJRAGUCHRIMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)

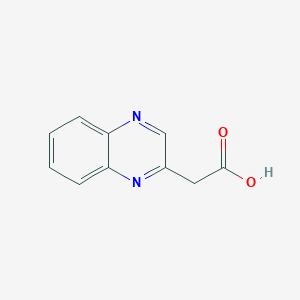

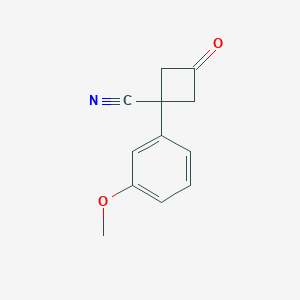
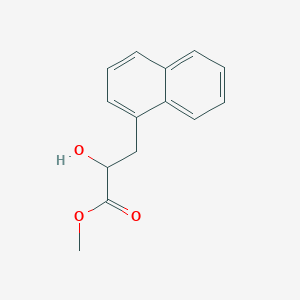
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
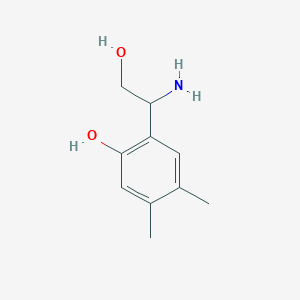
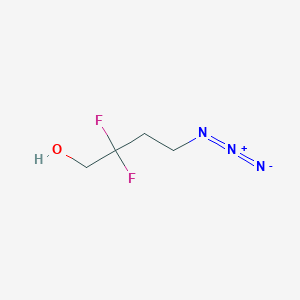
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
